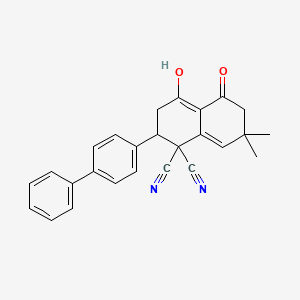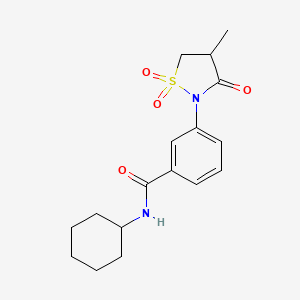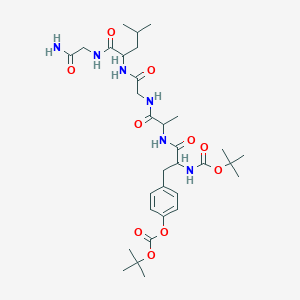
N-(4-butylphenyl)-N'-isopropylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-N'-isopropylethanediamide, commonly known as ADB-BUTINACA, is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It is an analog of the synthetic cannabinoid AB-FUBINACA and is known for its potent agonistic activity towards the CB1 and CB2 receptors in the endocannabinoid system.
Mécanisme D'action
ADB-BUTINACA exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. It has a high affinity for these receptors, which leads to the activation of various signaling pathways and the modulation of neurotransmitter release. This results in the analgesic, anti-inflammatory, and anxiolytic effects observed in preclinical studies.
Biochemical and Physiological Effects
ADB-BUTINACA has been shown to have a range of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in mice. Additionally, it has been found to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
ADB-BUTINACA has several advantages for lab experiments. It is highly potent and selective for the CB1 and CB2 receptors, which makes it a useful tool for investigating the endocannabinoid system. It is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also some limitations to using ADB-BUTINACA in lab experiments. It has a short half-life, which means that its effects are relatively short-lived. Additionally, its high potency can make it difficult to accurately dose in animal studies.
Orientations Futures
There are several future directions for research on ADB-BUTINACA. One area of interest is its potential use in the treatment of neurological disorders. Preclinical studies have shown promising results in animal models of Parkinson's disease, and further research is needed to investigate its potential therapeutic effects in humans.
Another area of interest is its potential use as a tool for investigating the endocannabinoid system. ADB-BUTINACA is highly potent and selective for the CB1 and CB2 receptors, which makes it a useful tool for studying the physiological and biochemical effects of endocannabinoid signaling.
Conclusion
In conclusion, ADB-BUTINACA is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has analgesic, anti-inflammatory, and anxiolytic effects and has been investigated for its potential use in the treatment of neurological disorders. Its high potency and selectivity for the CB1 and CB2 receptors make it a useful tool for investigating the endocannabinoid system. However, further research is needed to fully understand its potential therapeutic effects and limitations.
Méthodes De Synthèse
The synthesis of ADB-BUTINACA involves the reaction of 4-butylbenzoyl chloride with isopropylamine in the presence of a base catalyst. The reaction mixture is then refluxed in toluene, and the resulting product is purified by column chromatography. The final product is a white crystalline powder with a purity of more than 98%.
Applications De Recherche Scientifique
ADB-BUTINACA has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-5-6-12-7-9-13(10-8-12)17-15(19)14(18)16-11(2)3/h7-11H,4-6H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCGUEYTRAUASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-N'-propan-2-yloxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(6-nitro-1,3-benzothiazol-2-yl)amino]-3-oxo-1-phenylpropyl}benzamide](/img/structure/B5058345.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5058352.png)


![3-methyl-5-[3-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058380.png)
![1-(2,6-difluorobenzyl)-N-methyl-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5058384.png)



![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5058434.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B5058438.png)
![5-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058439.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5058444.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5058450.png)